Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
Overview
Description
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.20 g/mol . This compound is characterized by the presence of an amino group, a difluoroethoxy group, and a benzoate ester moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitro-3-(2,2-difluoroethoxy)benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-nitro-3-(2,2-difluoroethoxy)benzoate.
Reduction: 4-amino-3-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: 4-amino-3-(2,2-difluoroethoxy)benzamide.
Scientific Research Applications
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate: Similar structure but with the amino and difluoroethoxy groups in different positions.
Methyl 4-amino-3-methoxybenzoate: Contains a methoxy group instead of a difluoroethoxy group.
Uniqueness
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
methyl 4-amino-3-(2,2-difluoroethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-15-10(14)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMYRZFFXJTHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251758 | |
Record name | Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184754-51-5 | |
Record name | Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184754-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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